Clovoxamine

SNRI serotonin transporter norepinephrine transporter

Clovoxamine (DU-23811) is a non-tricyclic antidepressant that functions as a dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor (SNRI). Discovered in the 1970s, it was investigated in multiple double-blind clinical trials for major depressive disorder but was never commercialized.

Molecular Formula C14H21ClN2O2
Molecular Weight 284.78 g/mol
Cat. No. B1242727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClovoxamine
Synonyms4'-chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate
clovoxamine
Molecular FormulaC14H21ClN2O2
Molecular Weight284.78 g/mol
Structural Identifiers
SMILESCOCCCCC(=NOCCN)C1=CC=C(C=C1)Cl
InChIInChI=1S/C14H21ClN2O2/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11,16H2,1H3/b17-14-
InChIKeyXXPVSQRPGBUFKM-VKAVYKQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clovoxamine for Preclinical Depression Research: A Dual Serotonin-Norepinephrine Reuptake Inhibitor with a Differentiated Receptor Profile


Clovoxamine (DU-23811) is a non-tricyclic antidepressant that functions as a dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor (SNRI) [1]. Discovered in the 1970s, it was investigated in multiple double-blind clinical trials for major depressive disorder but was never commercialized [2]. In vitro binding studies demonstrate that clovoxamine has little affinity for muscarinic, histaminergic, serotonergic (5-HT2), and adrenergic binding sites, distinguishing it from tricyclic antidepressants that carry significant anticholinergic and antihistaminergic burden [1]. Its binding affinity for the serotonin transporter (SERT) has been reported with a Ki of 61 nM .

Why Clovoxamine Cannot Be Substituted by Fluvoxamine or Amitriptyline in Depression Models


Clovoxamine occupies a unique mechanistic position between selective serotonin reuptake inhibitors (SSRIs) like fluvoxamine and non-selective tricyclic antidepressants (TCAs) like amitriptyline. As a dual SNRI, clovoxamine inhibits both serotonin and norepinephrine reuptake, whereas fluvoxamine is a pure SSRI with negligible NET affinity [1]. Unlike amitriptyline, clovoxamine lacks significant anticholinergic activity, which translates into a divergent cognitive safety profile and side-effect burden in both preclinical and clinical settings [2][3]. These mechanistic and functional differences mean that experimental outcomes obtained with clovoxamine cannot be assumed to replicate with fluvoxamine, amitriptyline, or other in-class compounds, making compound-specific selection essential for research programs targeting dual monoamine modulation without anticholinergic confounds.

Clovoxamine: Head-to-Head Quantitative Evidence Against Fluovoxamine, Amitriptyline, Imipramine, and Doxepin


Dual 5-HT/NE Reuptake Inhibition vs. Fluvoxamine's SSRI Selectivity

Clovoxamine is characterized as a dual inhibitor of both serotonin (5-HT) and norepinephrine (NE) reuptake, in contrast to fluvoxamine which is a selective serotonin reuptake inhibitor (SSRI) with negligible norepinephrine transporter (NET) affinity. Clovoxamine binds SERT with a Ki of 61 nM . Fluvoxamine binds human SERT with reported Ki values ranging from 1.6 nM to 6.2 nM but shows NET Ki values of approximately 1,100–2,950 nM, indicating >170-fold selectivity for SERT over NET . While clovoxamine's exact NET Ki is not reported in public databases, its functional dual inhibition has been confirmed in vivo through neurochemical and behavioral assays [1].

SNRI serotonin transporter norepinephrine transporter binding affinity fluvoxamine

Cognitive Safety: Clovoxamine Does Not Impair Memory vs. Amitriptyline-Induced Memory Deficits

In a double-blind, placebo-controlled study of 40 depressed outpatients randomized to amitriptyline (TCA) or clovoxamine, a signal detection recognition memory task detected a significant memory impairment after chronic amitriptyline administration, contrasted with a memory improvement in the clovoxamine group. The impairment was attributable to changes in sensitivity [P(A)], with no changes in response bias [1]. A subsequent placebo-controlled trial (n=35) confirmed that only amitriptyline produced a significant memory decrement relative to placebo after 4 weeks, while clovoxamine did not adversely affect memory performance [2].

cognitive function memory anticholinergic amitriptyline depression

Side-Effect Profile: Minimal Sedation/Tiredness with Clovoxamine vs. Fluvoxamine and Imipramine

In a double-blind, placebo-controlled pharmaco-EEG study in 10 healthy volunteers receiving single oral doses of clovoxamine (50, 75, 125 mg), fluvoxamine (75 mg), imipramine (75 mg), and placebo, side effects were systematically recorded over 8 hours post-dose. Clovoxamine produced minimal side effects, with euphoria noted in 3 of 10 subjects. In contrast, tiredness occurred in 5 of 10 subjects after 75 mg fluvoxamine and in 8 of 10 subjects after 75 mg imipramine [1]. Quantitative EEG analysis showed only minor changes after clovoxamine (increase in fast beta activity, suggesting slight activation), whereas fluvoxamine and imipramine produced marked CNS changes with increased slow-wave activity indicative of sedation [1].

side effects tiredness sedation pharmaco-EEG tolerability

Lower Proconvulsive Risk vs. Tricyclic Antidepressants in an In Vivo Seizure Model

The (pro)convulsive properties of clovoxamine and fluvoxamine were compared with eight other antidepressants in freely moving rats implanted with cortical, thalamic, and reticular electrodes. Drugs were infused intravenously up to cumulative doses of 40–60 mg/kg. The rank order of proconvulsive liability was: amitriptyline > mianserin >> imipramine > desmethylimipramine > viloxazine >> maprotiline >> zimelidine > clovoxamine > nomifensine = fluvoxamine. Clovoxamine ranked substantially lower than the TCAs amitriptyline, imipramine, and desmethylimipramine [1].

proconvulsive seizure safety amitriptyline imipramine EEG

Reduced Anticholinergic Burden: Dry Mouth and Somnolence Lower with Clovoxamine vs. Amitriptyline

In a 6-week double-blind, parallel-group comparison of clovoxamine, amitriptyline, and placebo in outpatients with major depression (n=completers analyzed), diminished salivary flow (an objective measure of anticholinergic effect) was significantly greater with amitriptyline than with clovoxamine. Complaints of dry mouth, somnolence, dizziness, and headache were also significantly more frequent in the amitriptyline group. Nausea and vomiting were more common with clovoxamine [1].

anticholinergic dry mouth somnolence tolerability amitriptyline

Efficacy Signal in Severe Depression vs. Doxepin

In a double-blind controlled trial comparing clovoxamine with doxepin (a TCA with mixed serotonergic/noradrenergic activity) in depressed patients over four weeks, overall antidepressant efficacy was comparable between the two drugs. However, the authors noted that clovoxamine 'might have a special degree of efficacy for patients with more severe depressive illnesses' [1]. This observation, while qualitative and from a small study, is consistent with the hypothesis that dual SNRI activity may confer an advantage in more severe depression subtypes that respond less robustly to SSRIs alone.

severe depression doxepin efficacy HAM-D dual reuptake

Optimal Experimental and Procurement Scenarios for Clovoxamine Based on Quantitative Differentiation Evidence


Preclinical Depression Models Requiring Dual Monoamine Modulation Without Anticholinergic Confounds

Clovoxamine is the preferred compound for rodent behavioral models (e.g., forced swim test, tail suspension test, chronic mild stress) where simultaneous enhancement of serotonergic and noradrenergic neurotransmission is desired, but the anticholinergic, antihistaminergic, and alpha-adrenergic blocking properties of tricyclic antidepressants would confound cognitive, locomotor, or cardiovascular readouts. Its low affinity for muscarinic, histaminergic, serotonergic (5-HT2), and adrenergic binding sites [1] makes it a cleaner pharmacological probe than amitriptyline or imipramine, while its dual SNRI mechanism differentiates it from the SSRI fluvoxamine [2].

Cognitive Function Studies in Depression Where Memory Endpoints Are Critical

In experimental protocols where cognitive function—particularly memory—is a primary endpoint, clovoxamine should be selected over amitriptyline. Direct comparative evidence demonstrates that amitriptyline impairs memory performance on signal detection tasks while clovoxamine does not, and may even improve memory [1][2]. This property is critical for studies investigating depression-related cognitive dysfunction, as the antidepressant effect can be separated from cognitive impairment.

Seizure Risk Assessment or Epilepsy-Comorbidity Models

For studies involving seizure-prone animals or models of depression-epilepsy comorbidity, clovoxamine offers a favorable safety margin. In an in vivo rat model, clovoxamine ranked substantially lower in proconvulsive liability than amitriptyline, imipramine, desmethylimipramine, and mianserin [1]. Researchers investigating the relationship between antidepressant treatment and seizure threshold should consider clovoxamine as a lower-risk comparator to tricyclic compounds.

Human Experimental Medicine Studies Focused on Activating vs. Sedating Antidepressant Profiles

For clinical pharmacology studies utilizing quantitative EEG, psychometric testing, or cognitive batteries in healthy volunteers, clovoxamine's pharmacodynamic profile—characterized by minimal sedation, slight CNS activation (increased fast beta activity), and low incidence of tiredness—makes it suitable for protocols where sedation would interfere with study endpoints. In direct comparison, fluvoxamine and imipramine produced significantly more tiredness (50% and 80% of subjects, respectively) [1].

Quote Request

Request a Quote for Clovoxamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.